4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
Description
IUPAC Name: (4-Methyl-2-oxo-2H-chromen-7-yl) 4-methylbenzenesulfonamidonorvalinate
Molecular Formula: C₁₈H₁₉NO₆S (inferred from structural analogs)
Structural Features: This compound belongs to the coumarin derivatives, characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core.
The sulfonyl group may improve target binding affinity, as seen in other sulfonamide-containing drugs .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-4-5-19(23-30(26,27)17-9-6-14(2)7-10-17)22(25)28-16-8-11-18-15(3)12-21(24)29-20(18)13-16/h6-13,19,23H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVUOQZMRVBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-methylphenylsulfonyl chloride.
O-Sulfonylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an O-sulfonylation reaction with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature.
Coupling Reaction: The resulting intermediate is then coupled with norvaline or its derivative under appropriate reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activities |
|---|---|---|---|
| 4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate | C₁₈H₁₉NO₆S | 4-methylphenylsulfonyl, norvalinate | Inferred: Antimicrobial, anticancer (based on sulfonamide analogs) |
| 4-Oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate | C₁₈H₁₅NO₅ | 3-phenyl, dimethylcarbamate | Moderate anti-inflammatory activity |
| N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide | C₂₂H₁₈N₂O₄ | 4-ethoxyphenyl, isonicotinamide | High anticancer and anti-inflammatory activity |
| 4-Methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate | C₂₃H₂₃NO₆ | Benzyloxycarbonyl, L-valinate | Research use (structural analog with ester linkage) |
| 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate | C₂₅H₂₁ClN₂O₆S | 4-chlorophenyl, sulfonyl-β-alaninate | Cytotoxic activity (sulfonyl enhances target binding) |
Key Findings :
Functional Group Impact :
- Sulfonamide vs. Carbamate/Ester : Sulfonamide derivatives (e.g., the target compound) exhibit enhanced stability and binding affinity compared to carbamate or ester analogs. For instance, sulfonyl groups in coumarin hybrids improve interactions with enzymes like carbonic anhydrase, relevant in anticancer therapies .
- Substituent Position : The 4-methyl group on the coumarin core (target compound) may reduce metabolic degradation compared to 3-phenyl or 4-chlorophenyl analogs, as seen in pharmacokinetic studies of related molecules .
Biological Activity Trends :
- Anticancer Activity : Compounds with sulfonamide or isonicotinamide moieties (e.g., the target compound and N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide) show higher anticancer activity than carbamate derivatives, likely due to improved target specificity .
- Anti-inflammatory Activity : Dimethylcarbamate derivatives (e.g., 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate) exhibit moderate anti-inflammatory effects, whereas sulfonamide-linked compounds may require additional functional groups for enhanced activity .
Table 2: Pharmacological Data from Analog Studies
| Compound Class | IC₅₀ (Cancer Cell Lines) | Antimicrobial Efficacy (MIC, μg/mL) | Reference |
|---|---|---|---|
| Sulfonamide-coumarin hybrids | 5–10 μM (MCF-7, HeLa) | 8–16 (E. coli, S. aureus) | |
| Carbamate-coumarin derivatives | >50 μM | >32 | |
| Isonicotinamide-coumarin | 2–5 μM (A549, HepG2) | 4–8 (P. aeruginosa) |
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromenone Core : The initial step involves the condensation of salicylaldehyde with acetic anhydride under acidic conditions to form the chromenone structure.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
- Coupling with Norvaline : The final step involves coupling the sulfonylated intermediate with norvaline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays demonstrated that it exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Acetylcholinesterase Inhibition
Research indicates that derivatives of 4-methyl-2-oxo-2H-chromen have potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The compound showed an IC50 value of 13.5 ± 1.7 nM, indicating its potential as an anti-amnestic agent .
Anti-inflammatory Activity
The compound's ability to inhibit albumin denaturation was assessed, revealing a substantial protective effect against thermal denaturation. The percentage inhibition was significantly higher than that observed with ibuprofen, suggesting its potential as an anti-inflammatory agent .
Antibacterial Activity
In addition to its antioxidant and anti-inflammatory properties, 4-methyl-2-oxo-2H-chromen derivatives have been screened for antibacterial activity. Studies have shown moderate to excellent efficacy against various bacterial strains, positioning this class of compounds as potential candidates for developing new antibacterial agents .
Comparative Analysis
The following table summarizes key biological activities and comparative data for 4-methyl-2-oxo-2H-chromen derivatives:
Case Studies
- Memory Restoration in Animal Models : A study involving scopolamine-induced amnesia in mice demonstrated that administration of the compound led to significant improvements in memory retention and performance in maze tests, underscoring its potential as a cognitive enhancer .
- Thermal Protection Studies : In vitro experiments assessing the protective effects against albumin denaturation indicated that the compound could stabilize proteins under heat stress, which may have implications for therapeutic applications in conditions involving protein misfolding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate, and how can reaction yields be optimized?
- Methodology :
- Begin with 7-hydroxy-4-methylcoumarin, which undergoes acetylation to introduce the reactive ester group. Subsequent coupling with a norvaline derivative (e.g., N-[(4-methylphenyl)sulfonyl]norvaline) is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimize yields by adjusting reaction parameters:
- Catalysts : Use DMAP to enhance acylation efficiency.
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the pure product .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Recommended Techniques :
- X-ray crystallography : Resolve the crystal structure using SHELX or WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
- NMR spectroscopy : Assign signals using - and -NMR, focusing on the coumarin carbonyl (δ ~160 ppm) and sulfonyl group (δ ~125–135 ppm for sulfonamide protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against Cdc25 phosphatases?
- Experimental Design :
- Assay setup : Use recombinant Cdc25B in a colorimetric assay with p-nitrophenyl phosphate as the substrate. Monitor hydrolysis at 405 nm .
- Controls :
- Positive : Okadaic acid (known Cdc25 inhibitor).
- Negative : DMSO vehicle (≤1% v/v).
- Data interpretation : Calculate IC values using non-linear regression. Address potential fluorescence interference from the coumarin core by validating results with a radiometric assay .
Q. What experimental strategies can resolve contradictions in solubility-dependent bioactivity data across studies?
- Approaches :
- Solvent optimization : Test solubility in DMSO, PEG-400, or cyclodextrin-based vehicles. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to the norvaline side chain to enhance aqueous solubility without compromising target binding .
- Bioactivity validation : Compare activity in cell-free vs. cell-based assays to distinguish solubility artifacts from true target engagement .
Q. How do substituent variations on the coumarin core influence biological activity?
- Case Study :
- Replace the 4-methyl group with halogens (e.g., Cl, F) to assess changes in electron-withdrawing effects and steric interactions.
- Results : Fluorination at the 4-position increases inhibitory potency against MEK1 by 3-fold, as observed in related coumarin derivatives .
- Mechanistic insight : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to kinase active sites .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported inhibitory potencies for HSP90?
- Troubleshooting Steps :
- Assay conditions : Verify ATP concentrations (2 mM recommended) and temperature (25°C vs. 37°C) .
- Compound purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
- Orthogonal validation : Cross-check results with surface plasmon resonance (SPR) to measure direct binding kinetics .
Structural & Functional Insights
Q. What role does the N-[(4-methylphenyl)sulfonyl] group play in modulating biological activity?
- Functional analysis :
- The sulfonyl group enhances metabolic stability by resisting esterase-mediated hydrolysis compared to unmodified carboxylates .
- SAR studies : Removing the sulfonyl moiety reduces TNF-α inhibition by ~50%, as shown in analogs lacking this group .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
